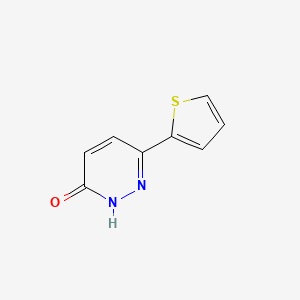

6-(thiophen-2-yl)pyridazin-3(2H)-one

Description

Significance of Pyridazinone Core in Drug Discovery

The pyridazin-3(2H)-one nucleus is often referred to as a "privileged scaffold" or a "wonder nucleus" in medicinal chemistry. sarpublication.comnih.gov This distinction arises from its structural features, including nitrogen atoms and a keto group, which can participate in hydrogen bonding and protonation reactions, contributing to its diverse pharmacological activities. nih.gov

The pyridazinone core is a versatile building block for developing pharmacologically active compounds. researchgate.net Its structure allows for substitutions at various positions, enabling chemists to modulate the molecule's physicochemical properties and biological targets. sarpublication.com This adaptability has led to the synthesis of extensive libraries of pyridazinone derivatives. researchgate.netnih.gov The core is found in numerous potent compounds and is a central element in the development of novel drugs targeting a range of receptors and enzymes. researchgate.netnih.gov The relative ease of synthesis further enhances its attractiveness as a scaffold for drug development. nih.gov

Pyridazinone derivatives are associated with an exceptionally broad spectrum of biological activities. sarpublication.comresearchgate.net This wide range of pharmacological effects has made the pyridazinone scaffold a subject of intensive research. scispace.com The incorporation of this nucleus into molecules, whether as monocyclic, bicyclic, or tricyclic systems, results in varied therapeutic effects. nih.gov

A summary of the diverse biological activities reported for pyridazinone derivatives is presented below.

| Biological Activity | Description |

| Anti-inflammatory & Analgesic | Many pyridazinone compounds have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs) with analgesic properties and reduced gastrointestinal side effects. sarpublication.comnih.gov |

| Anticancer | The pyridazinone scaffold is a viable core for developing potent anticancer agents that target various pathways in cancer cells, including kinase inhibition. researchgate.netnih.govekb.eg |

| Cardiovascular | Derivatives have shown a range of cardiovascular effects, including cardiotonic, antihypertensive, vasodilator, and antiplatelet activities. scispace.comresearchgate.net |

| Antimicrobial | Compounds containing the pyridazinone moiety have demonstrated antibacterial and antifungal properties against various pathogenic strains. sarpublication.comscispace.com |

| Anticonvulsant | Certain pyridazinone derivatives have been reported to possess anticonvulsant activity. sarpublication.comresearchgate.net |

| Antidepressant | The scaffold has been utilized in the development of agents with antidepressant properties. researchgate.net |

| Antiviral / Anti-HIV | Some derivatives have been investigated for their potential antiviral, including anti-HIV, activities. scispace.com |

| Antiulcer & Antisecretory | Pyridazinone derivatives have been studied for their antiulcer and antisecretory effects on the gastric system. sarpublication.comnih.gov |

| Antidiabetic | The pyridazinone core is associated with antidiabetic properties in some molecular contexts. sarpublication.com |

| Antihistamine | Certain derivatives have been reported as histamine (B1213489) H3 receptor antagonists. nih.gov |

Role of Thiophene (B33073) Moiety in Biologically Active Compounds

Thiophene is a five-membered, sulfur-containing aromatic heterocycle that is considered a privileged pharmacophore in medicinal chemistry. rsc.orgnih.gov Its presence in a molecule can significantly influence its biological activity. The thiophene moiety is found in numerous FDA-approved drugs, highlighting its importance in pharmaceutical research. rsc.orgresearchgate.net

The thiophene ring is often used as a bioisosteric replacement for a phenyl ring in drug design. nih.gov This substitution can alter the molecule's lipophilicity, absorption, and metabolic profile. The sulfur atom within the thiophene ring is a key feature, as it can enhance drug-receptor interactions by participating in hydrogen bonding, which is a crucial aspect of molecular recognition at biological targets. nih.gov

The thiophene nucleus is an integral part of many compounds exhibiting a wide range of therapeutic properties. nih.gov Its derivatives have been shown to possess antimicrobial, anti-inflammatory, anticancer, and antihypertensive activities, among others. nih.govcognizancejournal.comresearcher.life The versatility of the thiophene ring has made it a staple for medicinal chemists aiming to discover new and effective pharmaceuticals. nih.govresearchgate.net

Below is a table of selected drugs containing a thiophene moiety, illustrating its broad therapeutic application.

| Drug | Therapeutic Class |

| Clopidogrel | Antiplatelet |

| Raltitrexed | Anticancer |

| Olanzapine | Antipsychotic |

| Tiotropium | Anticholinergic (for COPD) |

| Dorzolamide | Antiglaucoma |

| Sertaconazole | Antifungal |

| Suprofen | Anti-inflammatory (NSAID) |

| Tiagabine | Anticonvulsant |

Overview of 6-(thiophen-2-yl)pyridazin-3(2H)-one as a Specific Compound

The compound this compound is a heterocyclic molecule that chemically links the pyridazinone core with a thiophene ring at the 6-position. This specific arrangement combines the features of both pharmacophores, making it a compound of significant interest in medicinal chemistry.

While extensive research has focused on derivatives, the parent compound this compound serves as a crucial synthetic intermediate. For instance, a series of 2-(4-substituted piperazin-l-ylmethyl)-6-(thien-2-yl)-2H-pyridazin-3-ones, derived from this core structure, were synthesized and showed anti-inflammatory activity. sarpublication.comresearchgate.net This demonstrates the utility of the this compound scaffold as a starting point for creating more complex molecules with specific pharmacological profiles. The synthesis of related structures, such as 6-thiophen-2-yl-4,5-dihydro-2H-pyridazin-3-one, has been documented in the chemical literature, indicating that this structural class is accessible for further chemical exploration and drug discovery efforts. chemsynthesis.com The compound itself represents a foundational structure for building new chemical entities with potential therapeutic applications, particularly in the realm of anti-inflammatory agents. researchgate.net

Structural Features and Relevance within Pyridazinone and Thiophene Chemistry

The chemical structure of this compound is characterized by a pyridazin-3(2H)-one core directly linked at the 6-position to the 2-position of a thiophene ring.

Key Structural Features:

Pyridazinone Core: This six-membered ring with two adjacent nitrogen atoms and a ketone group is a key pharmacophore. The lactam functionality (a cyclic amide) within the pyridazinone ring is a crucial feature, with the nitrogen and oxygen atoms capable of acting as hydrogen bond donors and acceptors, respectively. This facilitates interactions with various biological targets.

Thiophene Moiety: The five-membered aromatic thiophene ring is electron-rich and can engage in π-π stacking and hydrophobic interactions with biological macromolecules. The sulfur atom can also participate in hydrogen bonding and other non-covalent interactions.

The combination of a hydrogen-bond-accepting and -donating pyridazinone core with an aromatic, lipophilic thiophene moiety provides a versatile scaffold for designing molecules with the potential to interact with a variety of biological targets. The structural rigidity and defined stereochemistry of this arrangement are advantageous in drug design, allowing for more predictable binding modes.

Scope of Research and Academic Importance

While detailed research findings specifically on the parent compound this compound are limited in publicly available literature, its academic importance is primarily demonstrated through the extensive research conducted on its derivatives. This compound serves as a crucial starting material or a core scaffold for the synthesis of a multitude of analogues with diverse pharmacological activities. sarpublication.com

Areas of Investigation for Derivatives:

Anti-inflammatory and Analgesic Activity: A significant body of research has focused on synthesizing derivatives of this compound with substitutions on the pyridazinone nitrogen (N2 position). These modifications have led to the discovery of compounds with potent anti-inflammatory and analgesic properties. For instance, a series of 2-(4-substituted piperazin-l-ylmethyl)-6-(thien-2-yl)-2H-pyridazin-3-ones exhibited notable anti-inflammatory activity. sarpublication.com

Vasodilator and Antihypertensive Effects: The pyridazinone scaffold is a known vasodilator, and derivatives of this compound have been explored for their potential in treating cardiovascular diseases. nih.govnih.gov Research in this area often involves modifications at both the N2 and other positions of the pyridazinone ring to optimize activity and selectivity.

Anticancer Activity: The thiophene moiety is present in several anticancer agents, and its combination with the pyridazinone ring has prompted investigations into the anticancer potential of its derivatives. Studies have explored how different substituents on the core structure influence cytotoxicity against various cancer cell lines. nih.gov

The academic importance of this compound lies in its role as a versatile building block. The synthesis of this core molecule is a key step in the development of new chemical entities with potential therapeutic applications. Researchers have utilized this scaffold to perform structure-activity relationship (SAR) studies, systematically modifying its structure to understand the chemical features required for specific biological activities. While comprehensive biological data on the parent compound itself is not widely reported, the wealth of research on its derivatives underscores its significance as a foundational structure in medicinal chemistry.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-thiophen-2-yl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c11-8-4-3-6(9-10-8)7-2-1-5-12-7/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFRUJCPJHRZLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369436 | |

| Record name | 6-(Thiophen-2-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54558-07-5 | |

| Record name | 6-(Thiophen-2-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Reactivity of 6 Thiophen 2 Yl Pyridazin 3 2h One

Synthetic Pathways to 6-(thiophen-2-yl)pyridazin-3(2H)-one

The construction of the this compound core is primarily achieved through a well-established two-step sequence involving an initial carbon-carbon bond formation followed by a cyclization reaction to form the heterocyclic pyridazinone ring.

Condensation Reactions

The final and crucial step in the formation of the pyridazinone ring is a condensation reaction. This involves the cyclization of a γ-keto acid precursor, 4-(2-thienyl)-4-oxobutanoic acid, with a hydrazine (B178648) source.

The reaction is typically carried out by refluxing the γ-keto acid with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol. The nucleophilic nitrogen atoms of the hydrazine attack the two carbonyl groups of the keto acid (the ketone and the carboxylic acid) to form the stable six-membered pyridazinone ring. This method is a common and efficient way to synthesize a wide variety of 6-substituted pyridazin-3(2H)-ones.

Friedel-Crafts Acylation Followed by Cyclization

The necessary precursor for the condensation reaction, 4-(2-thienyl)-4-oxobutanoic acid, is synthesized via a Friedel-Crafts acylation reaction. In this electrophilic aromatic substitution reaction, thiophene (B33073) is acylated with an acylating agent derived from succinic acid.

Commonly, 3-carbomethoxypropionyl chloride or succinic anhydride (B1165640) is used as the acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction introduces the 4-oxobutanoic acid chain onto the 2-position of the thiophene ring. The resulting keto acid is then isolated and subsequently cyclized with hydrazine hydrate as described in the previous section to yield this compound.

Suzuki-Miyaura Cross-Coupling Reactions in Derivatives

While not a direct synthesis of this compound itself, the Suzuki-Miyaura cross-coupling reaction is a powerful method for synthesizing derivatives starting from a halogenated version of the title compound. This highlights the synthetic utility of the core structure.

First, this compound is converted to its more reactive bromo-derivative, 3-bromo-6-(thiophen-2-yl)pyridazine, by treatment with a brominating agent like phosphorus oxybromide (POBr₃). This intermediate can then undergo a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a variety of (hetero)arylboronic acids. This reaction forms a new carbon-carbon bond at the 3-position of the pyridazine (B1198779) ring, leading to a diverse range of 3,6-disubstituted pyridazine derivatives. nih.gov

Below is a table summarizing the synthesis of various derivatives from 3-bromo-6-(thiophen-2-yl)pyridazine via the Suzuki-Miyaura cross-coupling reaction. nih.gov

| Boronic Acid Partner | Resulting Derivative | Yield (%) |

| 4-Formylphenylboronic acid | 4-(6-(Thiophen-2-yl)pyridazin-3-yl)benzaldehyde | 28 |

| 4-Nitrophenylboronic acid | 3-(4-Nitrophenyl)-6-(thiophen-2-yl)pyridazine | 25 |

| Thiophene-2-boronic acid | 2,3'-Bi(6-(thiophen-2-yl)pyridazine) | 14 |

| Furan-2-boronic acid | 3-(Furan-2-yl)-6-(thiophen-2-yl)pyridazine | 18 |

| 4-Cyanophenylboronic acid | 4-(6-(Thiophen-2-yl)pyridazin-3-yl)benzonitrile | 22 |

Derivatization Strategies from this compound

The this compound molecule offers several sites for chemical modification, allowing for the generation of a library of derivatives. The primary strategies involve reactions at the pyridazinone ring.

Nucleophilic Substitution Reactions

The pyridazinone ring can be activated for nucleophilic substitution by first converting the carbonyl group into a better leaving group. A common strategy is the halogenation of the 3-position. For instance, treatment of this compound with a halogenating agent like phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃) yields 3-chloro-6-(thiophen-2-yl)pyridazine or 3-bromo-6-(thiophen-2-yl)pyridazine, respectively.

These 3-halopyridazine derivatives are now susceptible to nucleophilic aromatic substitution (SNAr) reactions. A variety of nucleophiles, such as amines, alkoxides, and thiolates, can displace the halide at the 3-position to introduce new functional groups. This method is highly versatile for creating a wide array of substituted pyridazines.

The following table illustrates the types of derivatives that can be obtained from the reaction of 3-chloro-6-(thiophen-2-yl)pyridazine with different nucleophiles.

| Nucleophile | Reagent Example | Product Class |

| Amine | Piperidine | 3-(Piperidin-1-yl)-6-(thiophen-2-yl)pyridazine |

| Alkoxide | Sodium methoxide | 3-Methoxy-6-(thiophen-2-yl)pyridazine |

| Thiolate | Sodium thiophenoxide | 3-(Phenylthio)-6-(thiophen-2-yl)pyridazine |

Modification at the 2-Position of the Pyridazinone Ring

The nitrogen atom at the 2-position of the pyridazinone ring is another key site for derivatization. The hydrogen atom on this nitrogen can be substituted, typically through alkylation or arylation reactions.

N-alkylation is commonly achieved by treating this compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The base deprotonates the nitrogen, forming a nucleophilic anion that then attacks the alkyl halide to form a new N-C bond. This strategy allows for the introduction of various alkyl chains and functionalized side chains at the 2-position. nih.gov

This table shows examples of derivatives that can be synthesized by the N-alkylation of this compound.

| Alkylating Agent | Base | Resulting Derivative |

| Methyl iodide | K₂CO₃ | 2-Methyl-6-(thiophen-2-yl)pyridazin-3(2H)-one |

| Ethyl bromoacetate | K₂CO₃ | Ethyl 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetate |

| Benzyl bromide | NaH | 2-Benzyl-6-(thiophen-2-yl)pyridazin-3(2H)-one |

Functionalization at the Thiophene Ring

The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The presence of the sulfur atom activates the ring, rendering it more reactive than benzene (B151609) towards electrophiles. Theoretical and experimental studies on various thiophene derivatives indicate that electrophilic attack preferentially occurs at the C5 position (α-position adjacent to the pyridazinone ring) and to a lesser extent at the C3 position.

While specific examples of direct electrophilic substitution on the thiophene ring of this compound are not extensively documented in readily available literature, the general reactivity of thiophene suggests that reactions such as halogenation, nitration, and Friedel-Crafts acylation are feasible. For instance, bromination of thiophene typically proceeds readily with reagents like N-bromosuccinimide (NBS) in a suitable solvent.

A key strategy for the functionalization of the thiophene ring involves an indirect approach via halogenation followed by cross-coupling reactions. For example, the pyridazinone can be converted to its corresponding 3-bromo-6-(thiophen-2-yl)pyridazine. While this modifies the pyridazinone ring, it opens avenues for subsequent reactions. More directly, halogenation of the thiophene ring at the 5-position would yield 6-(5-halothiophen-2-yl)pyridazin-3(2H)-one. This halo-derivative can then serve as a versatile precursor for introducing a wide range of functional groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This powerful methodology allows for the formation of carbon-carbon bonds with various aryl and heteroaryl boronic acids, leading to a diverse library of derivatives.

Table 1: Potential Functionalization Reactions at the Thiophene Ring

| Reaction Type | Reagents and Conditions | Expected Product |

| Bromination | N-Bromosuccinimide (NBS), Acetonitrile | 6-(5-bromothiophen-2-yl)pyridazin-3(2H)-one |

| Nitration | Nitric acid/Sulfuric acid | 6-(5-nitrothiophen-2-yl)pyridazin-3(2H)-one |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | 6-(5-acetylthiophen-2-yl)pyridazin-3(2H)-one |

| Vilsmeier-Haack Reaction | POCl₃, DMF | 6-(5-formylthiophen-2-yl)pyridazin-3(2H)-one |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 6-(5-arylthiophen-2-yl)pyridazin-3(2H)-one |

Chemical Reactivity and Stability of the this compound Scaffold

Influence of Pyridazinone Ring System

The pyridazinone ring is a key determinant of the scaffold's properties. The presence of the electron-withdrawing carbonyl group and the two adjacent nitrogen atoms influences the electron density distribution across the entire molecule. The pyridazinone ring itself can undergo various reactions. The nitrogen atom at the 2-position (N2) can be alkylated or acylated. Furthermore, the pyridazinone ring can be converted to a more reactive chloropyridazine by treatment with reagents like phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃). This transformation is a crucial step in many synthetic routes, as the resulting halopyridazine is an excellent substrate for nucleophilic substitution and palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at the 3-position.

The pyridazinone moiety is generally stable under a variety of reaction conditions, including those employed for Suzuki-Miyaura coupling reactions, which typically involve basic conditions and elevated temperatures. This stability allows for the selective functionalization of other parts of the molecule without compromising the integrity of the pyridazinone core.

Impact of Thiophene Moiety on Reactivity

The thiophene ring, being electron-rich, acts as an electron-donating group towards the pyridazinone ring. This electronic contribution can influence the reactivity of the pyridazinone system. For instance, the increased electron density may affect the ease of N-alkylation or the conditions required for the conversion to a halopyridazine.

Computational studies on related structures have provided insights into the electronic properties of such fused heterocyclic systems. These studies can help predict the most likely sites for electrophilic and nucleophilic attack and rationalize the observed chemical reactivity. The stability of the this compound scaffold is generally robust, allowing for a range of chemical transformations to be performed on either ring system. However, harsh acidic or basic conditions could potentially lead to ring-opening or degradation, and the specific tolerance to such conditions would need to be experimentally determined for each reaction.

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for Characterization

Spectroscopic analysis is fundamental to the characterization of 6-(thiophen-2-yl)pyridazin-3(2H)-one, offering insights into its electronic and vibrational properties and confirming its molecular structure.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For pyridazin-3(2H)-one derivatives, complete assignment of ¹H and ¹³C NMR spectra is typically achieved using one- and two-dimensional NMR experiments. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyridazinone and thiophene (B33073) rings. The pyridazinone ring protons typically appear as doublets, while the thiophene protons exhibit characteristic coupling patterns (doublet of doublets, doublets). The N-H proton of the pyridazinone ring is expected to appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would feature signals for the carbonyl carbon (C3) of the pyridazinone ring at a significantly downfield position, typically around δ 164.00 ppm for the parent pyridazin-3(2H)-one. rsc.org The other carbons of the pyridazinone and thiophene rings would appear in the aromatic/olefinic region of the spectrum. nih.govrsc.org

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| H4 / C4 | ~7.1-7.3 | d | ~130-132 |

| H5 / C5 | ~7.7-7.9 | d | ~134-136 |

| H3' / C3' | ~7.5-7.7 | dd | ~128-130 |

| H4' / C4' | ~7.1-7.2 | t | ~127-129 |

| H5' / C5' | ~7.4-7.6 | dd | ~125-127 |

| NH | ~12.0-13.0 | br s | - |

| C3 | - | - | ~162-165 |

| C6 | - | - | ~140-145 |

| C2' | - | - | ~135-140 |

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display key absorption bands that confirm its structure. These include a strong absorption for the carbonyl (C=O) stretching of the pyridazinone ring, a broad band for the N-H stretch, and several bands corresponding to the C=C and C=N bonds within the aromatic rings. The presence of the thiophene ring would be indicated by C-S stretching vibrations.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3100-3300 (broad) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C=O (Amide) | Stretching | 1660-1690 (strong) |

| C=N / C=C | Stretching | 1500-1650 |

| C-S | Stretching | 600-800 |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For this compound (molecular formula C₈H₆N₂OS), the high-resolution mass spectrum would show a molecular ion peak [M+H]⁺ corresponding to its calculated molecular weight (178.02 g/mol ). Electrospray ionization (ESI-MS) is a soft ionization technique commonly used for such compounds, which typically reveals the protonated molecule. The fragmentation pattern observed in the MS/MS spectrum would provide further structural confirmation, showing characteristic losses of fragments such as CO, N₂, and fragments from the thiophene ring.

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M]⁺ | C₈H₆N₂OS⁺ | 178.02 | Molecular Ion |

| [M+H]⁺ | C₈H₇N₂OS⁺ | 179.03 | Protonated Molecular Ion |

Crystallographic Analysis (e.g., X-ray Crystallography for related derivatives)

While a crystal structure for this compound itself is not publicly available, X-ray crystallographic studies on closely related derivatives provide significant insights into its likely solid-state structure. nih.govwikipedia.org For instance, the analysis of 6-[(E)-2-(thiophen-2-yl)ethenyl]-4,5-dihydropyridazin-3(2H)-one reveals key structural features that are expected to be conserved. researchgate.netnih.gov

In the crystal structure of this derivative, molecules are linked by pairs of N—H⋯O hydrogen bonds, forming centrosymmetric dimers. researchgate.netnih.gov This type of intermolecular interaction is a hallmark of pyridazinone structures and is crucial for the stability of the crystal lattice. These dimers can be further linked by other weak interactions, such as C—H⋯O contacts, to form a more extensive three-dimensional network. researchgate.net

Conformational Analysis and Molecular Geometry

Computational studies, such as Density Functional Theory (DFT), combined with crystallographic data from related compounds, are used to determine the preferred conformation and molecular geometry. researchgate.net

Computational Chemistry and in Silico Studies of 6 Thiophen 2 Yl Pyridazin 3 2h One and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been widely employed to investigate the structural and electronic properties of 6-(thiophen-2-yl)pyridazin-3(2H)-one and its derivatives. These calculations offer a fundamental understanding of the molecule's behavior at the atomic level.

Geometry Optimization

Theoretical geometry optimization of pyridazinone derivatives has been performed using DFT methods, such as the B3LYP functional with a 6-31G(d,p) basis set. researchgate.netjocpr.com Studies on similar structures, like 4,5-dichloropyridazin-3-(2H)-one, have shown that the calculated geometric parameters are in good agreement with experimental data obtained from X-ray crystallography. researchgate.netjocpr.com For instance, in a study of 6-[(E)-2-(thiophen-2-yl)ethenyl]-4,5-dihydropyridazin-3(2H)-one, the five atoms of the thiophene (B33073) ring were found to be essentially coplanar. nih.gov Such calculations are crucial for obtaining a stable conformation of the molecule, which is the foundation for further computational analysis. researchgate.netjocpr.com

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical in understanding the chemical reactivity and kinetic stability of molecules. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a key parameter; a smaller gap suggests higher reactivity. mdpi.com

For pyridazinone derivatives, DFT calculations have been used to determine the HOMO and LUMO energies. researchgate.netjocpr.com In a study on 4,5-dichloropyridazin-3-(2H)-one, the HOMO, LUMO, and energy gap were calculated at the B3LYP/6-31G(d,p) level of theory. researchgate.netjocpr.com This analysis helps in predicting the electron-donating and electron-accepting capabilities of the molecule, which is vital for understanding potential reaction mechanisms and electronic transitions. mdpi.com Generally, a molecule with a large HOMO-LUMO gap is characterized by high kinetic stability and low chemical reactivity. mdpi.com

| Parameter | Significance |

|---|---|

| HOMO Energy | Correlates with the ability to donate an electron (ionization potential). |

| LUMO Energy | Correlates with the ability to accept an electron (electron affinity). |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Molecular Electrostatic Potential (MEP) Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. deeporigin.combhu.ac.in These maps are generated by DFT calculations and are typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). deeporigin.combhu.ac.in

For a derivative, 6-[(E)-2-(thiophen-2-yl)ethenyl]-4,5-dihydropyridazin-3(2H)-one, the MEP map generated using the DFT method with the 6-31G(d,p) basis set showed blue and red areas around the atoms associated with positive (hydrogen-bond donors) and negative (hydrogen-bond acceptors) electrostatic potentials, respectively. nih.gov This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in biological systems. nih.gov

Global Descriptor Parameters (Electronegativity, Chemical Hardness, Global Softness)

Global descriptor parameters provide quantitative measures of a molecule's reactivity and stability. nih.gov These parameters, including electronegativity (χ), chemical hardness (η), and global softness (σ), are calculated from the HOMO and LUMO energies derived from DFT calculations. jocpr.comnih.gov

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A "hard" molecule has a large HOMO-LUMO gap. mdpi.com

Global Softness (σ): The reciprocal of chemical hardness, indicating the molecule's polarizability. A "soft" molecule has a small HOMO-LUMO gap. mdpi.com

| Global Descriptor | Formula | Interpretation |

|---|---|---|

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 | Power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to deformation or change in electron configuration. |

| Global Softness (σ) | σ = 1 / η | Measure of the ease of electron cloud distortion. |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug design to predict the binding mode and affinity of a ligand to a target protein. researchgate.net

Ligand-Protein Interactions and Binding Modes

Molecular docking studies have been performed on various pyridazinone derivatives to explore their potential as inhibitors of different biological targets. researchgate.netrjptonline.orgsemanticscholar.org For instance, derivatives of dihydropyridazin-3(2H)-one have been docked with human cytosolic branched-chain aminotransferase to evaluate their anticonvulsant activity. researchgate.net These studies identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein. researchgate.net

Target Identification and Validation

In silico target identification for a compound class involves screening its structure against databases of known biological targets to predict potential interactions. For the pyridazinone scaffold, a wide array of biological targets has been identified through both experimental and computational approaches. These findings provide a basis for hypothesizing the potential targets of this compound and its analogues.

Pyridazinone derivatives are known to interact with a variety of enzymes and receptors. For instance, different series of these compounds have been identified as inhibitors of:

Monoamine Oxidase B (MAO-B) : A target for neurodegenerative diseases. nih.gov

Cyclooxygenase-2 (COX-2) : A key enzyme in inflammation. mdpi.comnih.gov

Phosphodiesterase type 4 (PDE4) : Involved in inflammatory pathways. mdpi.com

c-Met kinase : A receptor tyrosine kinase implicated in cancer. researchgate.net

Vascular Adhesion Protein-1 (VAP-1) : An enzyme involved in leukocyte trafficking. nih.gov

Fatty Acid Binding Protein 4 (FABP4) : A carrier protein linked to metabolic diseases. semanticscholar.org

Furthermore, pyridazinone-based molecules have been developed as ligands for N-formyl peptide receptors (FPRs), which play a role in modulating leukocyte inflammatory responses. mdpi.com Other identified kinase targets include dual specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), glycogen (B147801) synthase kinase-3 (GSK3), and cell division cycle 7-related protein kinase (Cdc7). mdpi.com This diverse target profile highlights the therapeutic potential of the pyridazinone core structure and suggests that derivatives like this compound could be computationally screened and validated against these and other relevant biological targets to uncover novel therapeutic activities.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. worktribe.com In drug discovery, MD simulations provide detailed insights into the behavior of a ligand when bound to its protein target, offering a dynamic perspective that is complementary to static methods like molecular docking. mdpi.com These simulations can elucidate the stability of the ligand-protein complex, the flexibility of the binding pocket, and the specific interactions that govern molecular recognition. rsc.org

Conformational analysis is essential for understanding how a molecule's three-dimensional shape influences its biological activity. MD simulations allow researchers to explore the conformational landscape of a ligand like this compound and its target protein. By simulating the system over nanoseconds, it is possible to observe how the ligand adapts its conformation within the binding site and how the protein itself may change shape to accommodate the ligand. rsc.org

Studies on related pyridazinone derivatives have utilized computational methods to determine the most stable conformers and the energy barriers between them. researchgate.net For instance, the flexibility of the pyridazinone ring and its substituents can be assessed by monitoring dihedral angles and root-mean-square deviation (RMSD) of the atomic positions over the simulation trajectory. This information is critical for understanding the structural requirements for optimal binding and for designing derivatives with improved affinity and selectivity.

While molecular docking provides a snapshot of a potential binding pose, MD simulations reveal the durability of these interactions over time. A stable binding is often characterized by persistent interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and key residues in the protein's active site. mdpi.com

MD simulations track these interactions throughout the simulation, allowing for the calculation of interaction frequencies and lifetimes. For example, in studies of pyridazinone derivatives targeting VAP-1, specific interactions like π-stacking with tyrosine residues and hydrogen bonding with aspartate and other residues were identified as crucial for binding. nih.gov By analyzing the trajectory of a simulation with a this compound derivative, researchers could determine if the thiophene ring engages in favorable interactions, if the pyridazinone core forms stable hydrogen bonds, and which amino acid residues are critical for maintaining the binding. This dynamic analysis helps to validate docking poses and provides a mechanistic understanding of the binding process, guiding further lead optimization. rsc.org

In Silico Pharmacokinetic and ADMET Profiling

A successful drug candidate must not only exhibit high efficacy at its target but also possess a favorable pharmacokinetic profile. neliti.com In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a cost-effective strategy to assess the drug-likeness of compounds early in the discovery process. rjptonline.org

Various computational models are used to predict the ADMET properties of drug candidates. For pyridazinone derivatives, these tools have been applied to evaluate their potential as orally bioavailable drugs. Key parameters assessed include intestinal absorption, blood-brain barrier (BBB) penetration, plasma protein binding, metabolism by cytochrome P450 (CYP) enzymes, and various toxicity endpoints.

For example, in silico studies on certain pyridazinone derivatives have predicted good intestinal absorption and aqueous solubility. nih.gov Predictions regarding CYP enzyme inhibition are particularly important, as inhibition of these enzymes can lead to adverse drug-drug interactions. Computational analyses of some pyridazinone series have shown no inhibitory activity against key CYP isoforms. nih.gov Toxicity predictions, such as for hepatotoxicity or mutagenicity, are also critical for flagging potentially problematic compounds. connectjournals.com

The table below summarizes predicted ADMET properties for a selection of representative pyridazinone derivatives from various studies, illustrating the type of data generated in such analyses.

| Compound Series | Human Intestinal Absorption | Caco-2 Permeability | BBB Permeant | CYP2D6 Inhibitor | Hepatotoxicity |

| Pyridazinone Series A | Good | High | Yes | No | Low Risk |

| Pyridazinone Series B | Moderate | Moderate | No | No | Low Risk |

| Pyridazinone Series C | Good | High | No | Yes | Moderate Risk |

This table is a composite representation based on typical in silico ADMET study outcomes for pyridazinone derivatives and does not represent specific data for this compound.

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses physicochemical properties consistent with known drugs. sci-hub.se This assessment is often guided by established rules, such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

Computational tools can rapidly calculate these properties for large sets of compounds. For many pyridazinone derivatives, these in silico analyses have shown compliance with Lipinski's rules, indicating good potential for oral bioavailability. connectjournals.com Bioavailability radars, which visualize properties like lipophilicity, size, polarity, and flexibility, have also been used to confirm the drug-like character of novel pyridazinone inhibitors. nih.gov

The table below presents key physicochemical properties relevant to drug-likeness for a set of hypothetical 6-(substituted)pyridazin-3(2H)-one derivatives, demonstrating how these parameters are evaluated.

| Derivative | Molecular Weight ( g/mol ) | logP | H-Bond Donors | H-Bond Acceptors | TPSA (Ų) | Lipinski's Rule of Five Violations |

| Derivative 1 | 220.3 | 2.1 | 1 | 3 | 55.1 | 0 |

| Derivative 2 | 350.4 | 3.5 | 2 | 5 | 89.5 | 0 |

| Derivative 3 | 480.6 | 4.8 | 1 | 6 | 105.7 | 0 |

| Derivative 4 | 510.5 | 5.2 | 3 | 7 | 120.0 | 2 (MW > 500, logP > 5) |

This table is illustrative. TPSA: Topological Polar Surface Area. The data represents typical values used in drug-likeness assessments.

Pharmacophore-Based Screening and Drug Repurposing

Computational chemistry provides powerful tools for exploring the therapeutic potential of chemical compounds, including identifying new uses for existing molecules through drug repurposing. For this compound and its derivatives, pharmacophore-based screening and in silico drug repurposing studies have been instrumental in identifying potential new biological targets and therapeutic applications. These computational strategies enable the rapid screening of large compound libraries and the prediction of novel molecule-target interactions, thereby accelerating the drug discovery process.

Pharmacophore modeling, a cornerstone of computer-aided drug design, focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This approach has been effectively applied to the pyridazinone scaffold to explore its potential for various therapeutic activities. For instance, 3D-QSAR pharmacophore models have been developed for a series of pyridazin-3-one derivatives to predict their vasorelaxant activities. One such validated model identified a pharmacophore consisting of two hydrogen bond acceptors and one aromatic ring as crucial for this activity. nih.gov This model demonstrated a high predictive power, with a correlation coefficient of 0.813, making it a reliable tool for designing new compounds with potentially enhanced vasodilatory effects. nih.gov

In a notable example of drug repurposing, a focused in silico study was conducted on a library of 52 novel pyridazinone-based small molecules. scienceopen.com These compounds were initially designed as ligands for the formyl peptide receptor (FPR), but subsequent biological screening revealed their inefficacy for this target. scienceopen.com To explore alternative therapeutic applications for this series of compounds, a two-step computational approach involving pharmacophore-based screening followed by molecular docking and dynamic simulations was employed. scienceopen.com

This inverse virtual screening methodology aimed to identify new potential protein targets for the pyridazinone derivatives. The study successfully identified aspartate aminotransferase as the most promising repurposed target for this particular series of small molecules. scienceopen.com This finding opens up new avenues for medicinal chemistry investigations into the potential of these pyridazinone-based compounds for conditions where modulating the activity of aspartate aminotransferase could be beneficial. scienceopen.com

The following table summarizes the key findings from these representative computational studies on pyridazinone derivatives:

| Study Focus | Computational Method | Key Pharmacophoric Features / Screening Approach | Identified Potential Target/Activity | Reference |

| Drug Repurposing of Pyridazinone Derivatives | Pharmacophore-based screening, Molecular Docking, Molecular Dynamics | Inverse virtual screening of 52 pyridazinone-based compounds | Aspartate aminotransferase | scienceopen.com |

| Design of Novel Vasodilating Agents | 3D-QSAR Pharmacophore Modeling | Two hydrogen bond acceptors, one aromatic ring | Vasorelaxant activity | nih.gov |

| Identification of p38-α MAPK Inhibitors | Pharmacophore generation, 3D-QSAR, Molecular Docking | Three hydrogen bond acceptors, one hydrophobic group, one aromatic ring (AAAHR) | p38-α mitogen-activated protein kinase (MAPK) inhibition | youtube.com |

These studies underscore the utility of computational approaches in expanding the therapeutic landscape of the pyridazinone scaffold. While these findings are based on derivatives of the core pyridazinone structure, they provide a strong foundation for future in silico investigations focused specifically on this compound to uncover its unique pharmacophoric features and potential for drug repurposing.

Biological Activities and Pharmacological Potential of 6 Thiophen 2 Yl Pyridazin 3 2h One Derivatives

Anti-inflammatory and Analgesic Activities

The pyridazinone nucleus is a well-established pharmacophore in the design of anti-inflammatory and analgesic drugs. sarpublication.com Numerous derivatives of 6-(thiophen-2-yl)pyridazin-3(2H)-one have been synthesized and evaluated, with some exhibiting potency comparable to commercially available nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net The research in this area has focused on developing agents with improved efficacy and better safety profiles, particularly with reduced gastrointestinal side effects. sarpublication.com

A primary mechanism underlying the anti-inflammatory and analgesic effects of these derivatives is the inhibition of cyclooxygenase (COX) enzymes. cu.edu.eg The COX enzymes, which exist in two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. nih.gov Many traditional NSAIDs non-selectively inhibit both COX-1 and COX-2, which can lead to gastrointestinal issues due to the inhibition of the protective functions of COX-1 in the stomach lining. nih.gov

Consequently, a significant focus of research has been on the development of selective COX-2 inhibitors, as this isoform is primarily upregulated at sites of inflammation. nih.govresearchgate.net Several this compound derivatives have demonstrated high selectivity for COX-2 over COX-1. cu.edu.egresearchgate.net For instance, certain synthesized pyridazinone derivatives have shown highly potent COX-2 inhibitory activity with IC50 values in the nano-molar range and greater selectivity towards COX-2 inhibition compared to indomethacin. cu.edu.eg Molecular modeling studies have further elucidated the binding interactions of these compounds within the active site of the COX-2 enzyme, often revealing that specific structural features, such as the presence of a sulfonamide group, contribute to their potency and selectivity. cu.edu.eg

In addition to COX inhibition, some thiophene (B33073) derivatives have been investigated for their ability to inhibit 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade that produces leukotrienes. nih.gov Compounds that can dually inhibit both COX-2 and 5-LOX are of particular interest as they may offer a broader spectrum of anti-inflammatory activity. nih.gov

The anti-inflammatory and analgesic potential of this compound derivatives has been substantiated through a variety of in vitro and in vivo studies.

In Vitro Studies:

In vitro assays are crucial for determining the direct inhibitory effects of these compounds on inflammatory enzymes and pathways. Commonly, these studies involve measuring the half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes. For example, a study on new pyridazine (B1198779) and pyridazinone derivatives found that the most active compounds, 3d, 3e, and 4e, had IC50 values towards COX-2 of 0.425, 0.519, and 0.356 µM, respectively. nih.gov Another study reported novel 2,6-disubstituted pyridazin-3(2H)-one derivatives with potent COX-2 inhibitory activity, with IC50 values as low as 0.11 µM. researchgate.net Furthermore, the ability of these compounds to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW264.7) is often evaluated. nih.govmdpi.com

| Compound | COX-2 IC50 (µM) | COX-2 Selectivity Index | Reference |

| Derivative 3d | 0.425 | - | nih.gov |

| Derivative 3e | 0.519 | - | nih.gov |

| Derivative 4e | 0.356 | - | nih.gov |

| Compound 6a | 0.11 | High | researchgate.net |

| Compound 16a | 0.24 | High | researchgate.net |

| Compound 5b | 5.45 | 8.37 | nih.gov |

In Vivo Studies:

Anticancer and Antiproliferative Activities

The pyridazinone scaffold is also a promising framework for the development of novel anticancer agents. nih.gov Derivatives of this compound have demonstrated significant antiproliferative activity against a range of human cancer cell lines. ekb.eg Their mechanisms of action are diverse and can involve the inhibition of key enzymes and pathways crucial for cancer cell growth, survival, and metastasis.

A number of studies have reported the cytotoxic effects of this compound derivatives against various human cancer cell lines. The antiproliferative activity is typically quantified by determining the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

For example, a series of pyrimido[1,2-b]pyridazin-2-one analogues were evaluated for their anticancer activity. Compound 1, which features a chlorine substituent, showed the highest cytotoxic activity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cells, with IC50 values of 49.35 µM and 69.32 µM, respectively. nih.gov Another study on novel pyridazine derivatives found that compounds 4a and 4d were highly potent against the HCT-116 colon cancer cell line, with IC50 values of 11.90 µM and 10.43 µM. Furthermore, certain thiophene derivatives have shown inhibitory effects against non-small cell lung cancer (NCI-H460) and CNS cancer (SF-268) cell lines. ekb.eg The antiproliferative mechanism of some of these compounds involves the induction of apoptosis (programmed cell death) and cell cycle arrest, often at the G0/G1 phase. nih.govnih.gov

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | HCT-116 (Colon) | 49.35 | nih.gov |

| Compound 1 | MCF-7 (Breast) | 69.32 | nih.gov |

| Compound 4a | HCT-116 (Colon) | 11.90 | |

| Compound 4d | HCT-116 (Colon) | 10.43 | |

| Compound 43 | WSU-DLCL2 | 1.3 | researchgate.net |

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Inhibiting angiogenesis is therefore a key strategy in cancer therapy. A novel series of thiadiazole pyridazine compounds were discovered to have potential anti-angiogenic activity through screening for inhibitors of microvessel growth in the rat aortic ring assay in vitro. nih.gov Subsequent chemical optimization of these lead compounds resulted in orally active derivatives with potent in vitro and in vivo anti-angiogenesis and anti-tumor activities. nih.gov This suggests that targeting angiogenesis could be a viable mechanism of action for certain this compound derivatives in cancer treatment.

Poly(ADP-ribose) polymerase 1 (PARP-1) is an enzyme that plays a crucial role in DNA repair. ekb.eg In cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways (such as those with BRCA1/2 mutations), inhibiting PARP-1 can lead to the accumulation of DNA damage and subsequent cancer cell death. ekb.eg The pyridazinone scaffold has been identified as a key structural motif in several potent PARP inhibitors. nih.gov

Several diazine-containing compounds, including those with a pyridazine core, have been identified as potent PARP-1 inhibitors. ekb.eg For instance, researchers have developed substituted 4-(thiophen-2-ylmethyl)-2H-phthalazin-1-ones as potent PARP-1 inhibitors. researchgate.net The thieno[2,3-c]isoquinolin-5(4H)-one structure, which can be considered a related scaffold, was initially studied for its PARP-1 inhibitory effects. nih.gov The development of pyridazinone-based PARP inhibitors represents a promising therapeutic strategy for various cancers. nih.govekb.eg

Antimicrobial Activities (Antibacterial and Antifungal)

The pyridazinone nucleus, particularly when functionalized with a thiophene ring, is a key pharmacophore in the development of new antimicrobial agents. biomedpharmajournal.orgekb.egresearchgate.net Studies have demonstrated that derivatives of this compound exhibit notable activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. researchgate.net The structural modifications on the pyridazinone ring play a crucial role in modulating the potency and spectrum of their antimicrobial effects.

Derivatives of this compound have shown promising activity against challenging bacterial pathogens. Notably, certain thiophene derivatives have demonstrated efficacy against multidrug-resistant (MDR) Gram-negative bacteria like Pseudomonas aeruginosa and Acinetobacter baumannii. nih.govnih.gov These pathogens are of significant clinical concern due to their intrinsic and acquired resistance mechanisms. For instance, some synthesized thiophene-based heterocycles have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. nih.gov The antibacterial activity is often attributed to the unique structural features of the thiophene and pyridazinone rings, which can interact with various bacterial targets. Research into related thiophene derivatives has identified compounds with potent activity against colistin-resistant A. baumannii and E. coli. nih.gov

The potency of antimicrobial agents is quantitatively assessed by their Minimal Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. Studies on various thiophene derivatives have reported a wide range of MIC values, highlighting the impact of specific chemical modifications on antibacterial efficacy.

For example, certain thiophene derivatives exhibited MIC₅₀ values between 16 and 32 mg/L against colistin-resistant A. baumannii and between 8 and 32 mg/L against colistin-resistant E. coli. nih.gov In another study, a spiro-indoline-oxadiazole derivative containing a thiophene moiety displayed high activity against Clostridium difficile, with MIC values ranging from 2 to 4 μg/ml. nih.gov The data from various studies underscore the potential of these compounds as leads for the development of new antibacterial drugs.

Table 1: MIC Values of Selected Thiophene Derivatives Against Various Bacterial Strains

| Compound Type | Bacterial Strain | MIC (mg/L) | Reference |

|---|---|---|---|

| Thiophene derivative 1 | Col-R A. baumannii | 32 | nih.gov |

| Thiophene derivative 2 | Col-R A. baumannii | 16 | nih.gov |

| Thiophene derivative 1 | Col-R E. coli | 64 | nih.gov |

| Thiophene derivative 2 | Col-R E. coli | 16 | nih.gov |

Cardiovascular Activities

The this compound scaffold is also a prominent feature in compounds designed to target the cardiovascular system. ekb.eg These derivatives have been investigated for a variety of effects, including cardiotonic, antihypertensive, vasodilatory, and antiplatelet activities.

Several 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives have been synthesized and shown to exhibit clear cardiotonic effects. nih.govthieme-connect.de One of the primary mechanisms underlying the cardiotonic activity of many pyridazinone derivatives is the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3. nih.gov Inhibition of PDE3 in cardiac muscle leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, resulting in a positive inotropic (increased contractility) effect. nih.gov A study on a series of 4,5-dihydropyridazinones demonstrated a strong inhibitory effect on cardiac type III phosphodiesterase. nih.gov

Derivatives of pyridazin-3(2H)-one are recognized for their potential as antihypertensive agents, primarily through their vasodilatory actions. nih.govnih.gov These compounds can induce relaxation of vascular smooth muscle, leading to a decrease in peripheral resistance and blood pressure. sarpublication.com Research has shown that different 6-phenyl-3-pyridazinone based derivatives exhibit potent to mild vasorelaxant activity, with some compounds showing significantly greater potency than the standard drug hydralazine (B1673433). nih.gov A series of 6-(4-substitutedphenyl)-3-pyridazinones were designed as potential hydralazine analogues and demonstrated potent in vitro vasorelaxant activity. nih.gov The vasodilatory effects of these compounds are often mediated through various mechanisms, including modulation of ion channels and nitric oxide pathways. frontiersin.org

Uncontrolled platelet aggregation is a key factor in the pathogenesis of thrombotic diseases. brieflands.com Several pyridazinone derivatives have been investigated for their ability to inhibit platelet aggregation. researchgate.netnih.gov For instance, a series of 5-acyl-6-phenyl-2,4-substituted-3(2H)-pyridazinones were evaluated as human platelet aggregation inhibitors, with one 4-methylsulfoxide derivative being the most potent. nih.gov The antiplatelet activity of these compounds can be influenced by substituents at various positions on the pyridazinone ring. researchgate.net While some pyridazinone derivatives have shown potent antiplatelet effects, studies have indicated that their mechanism may not always involve the inhibition of PDE3 or effects on prostaglandin and thromboxane (B8750289) pathways. nih.gov

Central Nervous System (CNS) Activities

Derivatives of the this compound scaffold have shown notable effects on the central nervous system, including anticonvulsant, antidepressant, anxiolytic, and monoamine oxidase inhibitory activities.

The search for novel antiepileptic drugs has led to the investigation of various pyridazinone derivatives. A number of 6-arylpyridazin-3(2H)-ones have demonstrated significant anticonvulsant properties in preclinical models. sciepub.comidosi.org The structural features of these compounds, including a hydrophobic aryl group and two electron-donating nitrogen atoms, are thought to be crucial for their activity, particularly in the maximal electroshock (MES) seizure model. idosi.org

Research has shown that specific substitutions on the pyridazinone ring system can significantly influence anticonvulsant efficacy. For instance, a series of 6-aryl-4,5-dihydropyridazin-3(2H)-one compounds were synthesized and evaluated for their anticonvulsant activities against both MES and isoniazid (B1672263) (INH)-induced seizures. sciepub.com Notably, all tested compounds showed significant activity. sciepub.com Among these, the compound with a naphthyl group at the 6-position (compound 2e) was the most active against MES-induced convulsions, while the derivative with a specific substitution (compound 2b) showed the highest activity against INH-induced seizures. sciepub.com Importantly, these compounds did not exhibit neurotoxicity at the tested doses. sciepub.com

Further studies on other pyridazine derivatives have identified compounds with potent anticonvulsant effects. For example, 1-[3-(2-aminophenylamino)-2-hydroxypropyl)-1,2-dihydro-pyridazine-3,6-dione demonstrated a high level of protection against MES-induced seizures. nih.govjst.go.jp Similarly, certain 6-aryl-3-(hydroxypolymethyleneamino)pyridazines have been found to be as potent or even more potent than established antiepileptic drugs like phenobarbital (B1680315) in antagonizing MES- and bicuculline-induced seizures. nih.gov Specifically, compounds bearing a 2-chlorophenyl or a 2,4-dichlorophenyl group at the 6-position of the pyridazine ring, combined with a 4-hydroxypiperidine (B117109) side chain at the 3-position, showed the most significant activity. nih.gov

| Compound Series | Model | Most Active Compound(s) | Key Findings |

| 6-aryl-4,5-dihydropyridazin-3(2H)-ones | MES-induced seizure | Compound 2e (6-naphthyl derivative) | Showed the highest activity against MES. sciepub.com |

| 6-aryl-4,5-dihydropyridazin-3(2H)-ones | INH-induced seizure | Compound 2b | Exhibited the highest activity against INH. sciepub.com |

| 1-substituted-1,2-dihydro-pyridazine-3,6-diones | MES-induced seizure | 1-[3-(2-aminophenylamino)-2-hydroxypropyl)-1,2-dihydro-pyridazine-3,6-dione (4h) | Displayed maximum protection with an ED50 of 44.7 mg/kg. nih.govjst.go.jp |

| 6-aryl-3-(hydroxypolymethyleneamino)pyridazines | MES & bicuculline-induced seizures | 6-(2,4-dichlorophenyl)-3-(4-hydroxypiperidino)pyridazine (3) | Showed potency greater than or equal to phenobarbital. nih.gov |

The pyridazinone scaffold is also present in compounds investigated for antidepressant and anxiolytic potential. sciepub.comresearchgate.net The mechanism of action for these effects is often linked to the modulation of neurotransmitter systems.

A series of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines were synthesized and evaluated for anxiolytic activity. nih.gov Some of these derivatives demonstrated efficacy in preclinical tests predictive of anxiolytic effects, such as providing protection against pentylenetetrazole-induced convulsions and activity in the thirsty rat conflict procedure. nih.gov These compounds were also found to inhibit [3H]diazepam binding, suggesting an interaction with the benzodiazepine (B76468) binding site of the GABA-A receptor. nih.gov

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters and are important targets for the treatment of depression and neurodegenerative disorders like Parkinson's disease. benthamdirect.com Several series of pyridazinone derivatives have been identified as potent and selective MAO inhibitors. mdpi.comnih.gov

In one study, a series of sixteen pyridazinone derivatives were synthesized and evaluated for their ability to inhibit MAO-A and MAO-B. mdpi.comnih.gov Most of the compounds were found to be potent and highly selective inhibitors of MAO-B. mdpi.comnih.gov Compound TR16 emerged as the most potent MAO-B inhibitor with an IC50 value of 0.17 μM, followed by compound TR2 with an IC50 of 0.27 μM. mdpi.comnih.gov Kinetic studies revealed that these compounds act as competitive and reversible MAO-B inhibitors. nih.gov

Another study focused on pyridazinobenzylpiperidine derivatives, where 24 compounds were synthesized and evaluated for MAO inhibition. nih.gov The majority of these compounds also showed higher inhibition of MAO-B than MAO-A. nih.gov Compound S5 was the most potent MAO-B inhibitor in this series, with an IC50 value of 0.203 μM and a selectivity index of 19.04 for MAO-B over MAO-A. nih.gov

Furthermore, a series of pyridazinone-substituted benzenesulfonamides were investigated as potential MAO inhibitors. benthamdirect.com While none of the compounds inhibited MAO-A, two compounds, 10 and 18, showed modest but appreciable inhibition of MAO-B with IC50 values of 2.90 and 4.36 μM, respectively. benthamdirect.com

| Compound Series | Target | Lead Compound(s) | IC50 Value (μM) | Ki Value (μM) | Selectivity |

| Pyridazinone derivatives | MAO-B | TR16 | 0.17 mdpi.comnih.gov | 0.149 ± 0.016 nih.gov | SI > 235.29 (for MAO-B vs MAO-A) mdpi.comnih.gov |

| Pyridazinone derivatives | MAO-B | TR2 | 0.27 mdpi.comnih.gov | 0.230 ± 0.004 nih.gov | SI = 84.96 (for MAO-B vs MAO-A) mdpi.comnih.gov |

| Pyridazinobenzylpiperidine derivatives | MAO-B | S5 | 0.203 nih.gov | 0.155 ± 0.050 nih.gov | SI = 19.04 (for MAO-B vs MAO-A) nih.gov |

| Pyridazinobenzylpiperidine derivatives | MAO-B | S16 | 0.979 nih.gov | 0.721 ± 0.074 nih.gov | N/A |

| Pyridazinone-substituted benzenesulfonamides | MAO-B | 10 | 2.90 benthamdirect.com | N/A | Selective for MAO-B benthamdirect.com |

| Pyridazinone-substituted benzenesulfonamides | MAO-B | 18 | 4.36 benthamdirect.com | N/A | Selective for MAO-B benthamdirect.com |

Other Pharmacological Investigations

Beyond their CNS effects, derivatives of this compound have been explored for other important pharmacological activities, including antioxidant and antidiabetic properties.

Oxidative stress is implicated in the pathogenesis of numerous diseases. tandfonline.comnih.gov Antioxidants can mitigate oxidative damage by scavenging free radicals. tandfonline.comnih.gov Several studies have demonstrated the antioxidant potential of pyridazinone derivatives. tandfonline.comnih.govscispace.com

A series of 2H-pyridazine-3-one and 6-chloropyridazine analogues were tested for their in vitro antioxidant activity. tandfonline.comnih.gov Many of these compounds exhibited a strong inhibitory effect on superoxide (B77818) anion formation, with inhibition rates between 84% and 99% at a concentration of 10⁻³ M. tandfonline.comnih.gov Compounds 3, 4, 6, 19, 20, 22, 23, and 24 were particularly potent, showing superoxide scavenging activity of 94%, 93%, 84%, 94%, 99%, 87%, 98%, and 96%, respectively. tandfonline.com Another study on novel pyridazinone derivatives found that compound 3b had the highest scavenger activity in a DPPH free radical scavenging assay. researchgate.net

| Compound Series | Assay | Notable Compounds | % Inhibition / Activity |

| 2H-pyridazine-3-one and 6-chloropyridazine analogues | Superoxide anion scavenging | 3, 4, 6, 19, 20, 22, 23, 24 | 84% - 99% at 10⁻³ M tandfonline.com |

| Novel synthesized pyridazinone derivatives | DPPH radical scavenging | Compound 3b | Highest scavenger activity in the series. researchgate.net |

| 3(2H)-pyridazinone and 1(2H)-phthalazinone derivatives | DPPH radical scavenging | All synthesized compounds | 89.22 ± 0.31 – 93.29 ± 0.21% inhibition at 10 µM. scispace.com |

Aldose reductase is a key enzyme in the polyol pathway, which becomes significant in hyperglycemic conditions and contributes to diabetic complications. nih.gov Therefore, aldose reductase inhibitors are of great interest for the management of diabetes. nih.gov

Research into related heterocyclic structures has shown promise. A series of 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives were designed as multifunctional aldose reductase inhibitors. nih.gov Most of these derivatives were potent and selective inhibitors of aldose reductase (AKR1B1). nih.gov The compound 2-(7-chloro-2-(3,5-dihydroxyphenoxy)-3-oxopyrido[3,2-b]pyrazin-4(3H)-yl)acetic acid (4k) was the most active, with an IC50 value of 0.023 µM. nih.gov Similarly, a series of pyrido[2,3-b]pyrazin-3(4H)-one derivatives were developed as aldose reductase inhibitors with concurrent antioxidant activity. researchgate.net The most active compound in this series, 2-(3-(4-hydroxystyryl)-7-methoxy-2-oxoquinoxalin-1(2H)-yl)acetic acid (6b), had an IC50 value of 0.059 µM. researchgate.net While these studies were not conducted on this compound derivatives directly, they highlight the potential of the broader pyridazinone and related heterocyclic scaffolds in developing antidiabetic agents.

Antiviral Activity (e.g., Anti-HIV-1)

While extensive research has been conducted on pyridazinone derivatives for their antiviral potential, specific studies focusing exclusively on this compound derivatives are limited in the public domain. However, the broader class of thiophene-containing heterocyclic compounds, including those with structures related to pyridazinones, has shown promise as anti-HIV agents. For instance, a series of novel amino acids-substituted thiophene[3,2-d]pyrimidine derivatives were designed and synthesized, targeting the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket of HIV-1. nih.gov Several of these compounds exhibited potent activity against wild-type HIV-1 and various resistant strains. nih.gov

One of the most active compounds in this thiophene[3,2-d]pyrimidine series, compound 5k , demonstrated excellent potency against the wild-type HIV-1 strain with an EC50 value of 0.042 μM. nih.gov This and other related compounds were found to be effective against a panel of NNRTI-resistant strains, indicating the potential of the thiophene moiety in the development of robust anti-HIV agents. nih.govnih.gov The inhibitory activity of these compounds was confirmed through HIV-1 reverse transcriptase (RT) inhibition assays, where they showed high binding affinity for the enzyme. nih.gov

Although these findings are for a related but different heterocyclic system, they underscore the potential of incorporating a thiophene ring in the design of novel antiviral agents. Direct evaluation of this compound derivatives is necessary to ascertain their specific anti-HIV-1 activity.

| Compound | Target | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Thiophene[3,2-d]pyrimidine derivative 5k | HIV-1 WT | EC50 | 0.042 μM | nih.gov |

| Sulfonamide thiophenepyrimidine derivative 9b | HIV-1 WT | EC50 | 9.2 nM | nih.gov |

| Sulfonamide thiophenepyrimidine derivative 9d | HIV-1 WT | EC50 | 7.1 nM | nih.gov |

| Sulfonamide thiophenepyrimidine derivative 9a | HIV-1 RT | IC50 | 1.041 μM | nih.gov |

| Sulfonamide thiophenepyrimidine derivative 9d | HIV-1 RT | IC50 | 1.138 μM | nih.gov |

Antisecretory and Antiulcer Activities

The antisecretory and antiulcer potential of pyridazinone derivatives has been a subject of significant investigation. nih.govnih.gov Research has shown that certain structural features on the pyridazinone ring are crucial for these activities. For example, studies on 3(2H)-pyridazinone derivatives with a 2-cyanoguanidine moiety revealed that a phenyl group at the C-6 position, a four-atom chain length between the pyridazinone ring and the cyanoguanidine group, and a thioether linkage were key for potent antisecretory and antiulcer effects. nih.gov

In one such study, the compound 2-[[[2-(2-cyano-3-methyl-1-guanidino)ethyl]thio]methyl]-6-phenyl-3(2H)-pyridazinone was identified as having the most potent activity. nih.gov These compounds were found to not act as histamine (B1213489) H2 receptor inhibitors or anticholinergic agents. nih.gov

While these studies highlight the potential of the 6-substituted-3(2H)-pyridazinone scaffold in modulating gastric acid secretion and protecting against ulcers, there is a lack of specific research data on derivatives where the 6-position is substituted with a thiophene ring. The influence of the electron-rich thiophene ring in place of a phenyl group on these activities remains an area for future investigation.

| Compound | Activity | Key Structural Features | Reference |

|---|---|---|---|

| 2-[[[2-(2-cyano-3-methyl-1-guanidino)ethyl]thio]methyl]-6-phenyl-3(2H)-pyridazinone | Potent Antisecretory and Antiulcer | 6-phenyl group, 4-atom thioether side chain with cyanoguanidine | nih.gov |

| Benzopyranopyridazinone 1b | Significant Antisecretory and Antiulcer | Tricyclic benzopyranopyridazinone structure | researchgate.net |

Anticholinesterase Activity

Derivatives of pyridazinone have emerged as a promising class of cholinesterase inhibitors, which are relevant in the context of neurodegenerative diseases like Alzheimer's. semanticscholar.orgresearchgate.net Research into 2,6-disubstituted pyridazinone derivatives identified novel acetylcholinesterase (AChE) inhibitors. researchgate.net Through structure-activity relationship (SAR) studies, compounds with high AChE inhibitory activity and selectivity over butyrylcholinesterase (BuChE) were discovered. researchgate.net

One standout compound, 17e , from a series of 2,6-disubstituted pyridazinones, displayed significant AChE inhibitory activity. researchgate.net Docking studies suggested that this compound might interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. researchgate.net Another study on novel 3(2H)pyridazinone-triazole derivatives also reported compounds with notable inhibitory effects on AChE, with Ki values in the low micromolar range. semanticscholar.org The most effective compound in this series, 6d , had a Ki value of 2.35 ± 0.18 µM. semanticscholar.org

| Compound | Target Enzyme | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 2,6-Disubstituted pyridazinone 17e | AChE | IC50 | 0.028 µM | researchgate.net |

| 2,6-Disubstituted pyridazinone 17d | AChE | IC50 | 0.046 µM | researchgate.net |

| 3(2H)pyridazinone-triazole derivative 6d | AChE | Ki | 2.35 ± 0.18 µM | semanticscholar.org |

| 3(2H)pyridazinone-triazole derivative | AChE | Ki Range | 2.35 ± 0.18 to 5.15 ± 0.46 µM | semanticscholar.org |

Plant Activator Properties

In the field of agriculture, plant activators are compounds that induce a plant's own defense mechanisms against pathogens without having direct antimicrobial activity. nih.govrsc.org This approach is considered an eco-friendly strategy for crop protection. nih.govrsc.org A recent study identified the 3(2H)-pyridazinone scaffold as a novel basis for developing new plant activators. nih.govrsc.org

In this research, a series of 3(2H)-pyridazinone derivatives were synthesized and evaluated for their ability to induce resistance against a broad spectrum of plant diseases. nih.gov The majority of the synthesized compounds demonstrated excellent induced resistance activity in vivo against various pathogens, including fungi, bacteria, and oomycetes. nih.gov Importantly, these compounds did not show direct antimicrobial effects in vitro, which is a key characteristic of plant activators. nih.gov

Among the tested compounds, compound 32 showed outstanding efficacy against four different pathogens, highlighting its potential as a new plant activator for crop protection. nih.gov While this study provides a strong proof-of-concept for the use of 3(2H)-pyridazinone derivatives as plant activators, it did not specifically report on derivatives containing a 6-(thiophen-2-yl) substitution. Further research in this area could explore how the thiophene moiety influences the plant-activating properties of this promising scaffold.

| Compound Class | Activity | Key Finding | Reference |

|---|---|---|---|

| 3(2H)-pyridazinone derivatives | Broad-spectrum induced resistance | No direct antimicrobial activity in vitro. | nih.gov |

| Compound 32 (a 3(2H)-pyridazinone derivative) | Excellent efficacy against four tested pathogens | Shows great potential as a new plant activator. | nih.gov |

Structure Activity Relationship Sar Studies

Influence of Substituent Groups on Biological Activity

The biological profile of pyridazinone derivatives can be significantly altered by introducing various substituent groups at different positions of the heterocyclic core. researchgate.net The easy functionalization of the pyridazinone ring makes it an attractive target for designing novel therapeutic agents. researchgate.netsarpublication.com

The pyridazinone core offers several positions for chemical modification, with the N-2, C-4, C-5, and C-6 positions being common targets for synthetic alteration to modulate pharmacological effects.

N-2 Position: The lactam nitrogen at the N-2 position is a key site for substitution. Introducing different moieties at this position has been shown to significantly influence activity. For instance, linking acetamide (B32628) or propanamide side chains to the N-2 position has been found to enhance analgesic and anti-inflammatory actions. sarpublication.com In a series of compounds designed as monoamine oxidase (MAO) inhibitors, the addition of substituted benzalhydrazone moieties to the second position of the pyridazinone ring was hypothesized to increase MAO-B inhibitory activity. mdpi.com Other research has demonstrated that introducing groups such as propyl or benzyl (B1604629) at N-2 can yield potent cyclooxygenase-2 (COX-2) inhibitors. researchgate.net A series of 2-(4-substituted piperazin-l-ylmethyl)-6-(thien-2-yl)-2H-pyridazin-3-ones exhibited notable anti-inflammatory activity. sarpublication.com

C-6 Position: The C-6 position is critical for anchoring different aryl or heteroaryl groups, which profoundly impacts biological activity. The parent compound features a thiophen-2-yl group at this position. Replacing or modifying this group is a common strategy. For example, derivatives with a 6-phenyl or 6-(4-methoxyphenyl) group have shown good analgesic activity. sarpublication.com In the development of antinociceptive agents, pyridazinones carrying morpholino, arylpiperidino, and arylpiperazino moieties at the C-6 position have been evaluated. researchgate.net

C-4 and C-5 Positions: Modifications at the C-4 and C-5 positions, often involving halogenation or the introduction of other small functional groups, can also tune the biological activity. Dihalogenation at the C-4 and C-5 positions of the pyridazinone ring has been associated with high analgesic activity. sarpublication.com In some anti-inflammatory derivatives, substituting a methyl group at C-5 with a para-phenyl-substituted group led to active compounds. mdpi.com

| Compound | N-2 Substitution | C-6 Substitution | COX-2 IC₅₀ (μM) |

|---|---|---|---|

| 5a | Phthalimidomethyl | o-tolyloxy | 0.19 |